molecular formula C19H19N5O2S B2756599 N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 883963-84-6

N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Cat. No. B2756599
CAS RN: 883963-84-6
M. Wt: 381.45
InChI Key: MEGFXLUNZPRUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Reactions and Synthesis

Nucleophilic reactions involving compounds related to N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide have been extensively studied. For example, Hamby and Bauer (1987) investigated the reactions of 3-benzenesulfonyloxyalloxazine and its 1-methyl analog with various nucleophiles, leading to the synthesis of a range of products including 4-carboxy-s-triazolo[4,3-a]quinoxalin-1(2H)-ones and their derivatives. These findings contribute to the understanding of how different nucleophiles can influence the outcome of reactions involving triazoloquinoxalin derivatives, offering insights into the synthesis of new compounds with potential applications in medicinal chemistry and materials science (Hamby & Bauer, 1987).

Antibacterial and Antifungal Activity

Another area of interest is the development of compounds with antibacterial and antifungal properties. Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, showing antimicrobial activity against various organisms. This research suggests that derivatives of N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide could be explored for their antimicrobial properties, contributing to the search for new antibacterial and antifungal agents (Hassan, 2013).

Antioxidant, Antibacterial, and DNA-Cleavage Activities

Reddy et al. (2016) synthesized bis-1,2,3-triazole derivatives and evaluated their biological activity, revealing good to excellent antioxidant activity and moderate to excellent antibacterial activity. Notably, one compound exhibited significant DNA-cleavage activity. These findings highlight the potential of N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide derivatives in developing new therapeutic agents with antioxidant, antibacterial, and DNA-cleavage activities (Reddy et al., 2016).

Inhibition of Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) investigated a series of benzenesulfonamides for their ability to inhibit human carbonic anhydrase isozymes. Their research provides valuable information on the potential of such compounds in the development of inhibitors for carbonic anhydrases, which play crucial roles in various physiological processes. The study opens avenues for the exploration of N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide derivatives as carbonic anhydrase inhibitors (Alafeefy et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide is DNA . This compound is known to intercalate DNA, which is a process where the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, such as replication and transcription, leading to cell death .

Biochemical Pathways

It is known that the compound’s intercalation of dna can disrupt several key cellular processes, including dna replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability . The compound’s interaction with DNA suggests it may have good cellular permeability, which is important for its anticancer activity .

Result of Action

The result of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide’s action is the disruption of normal cellular processes, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has been shown to have potent anticancer activity against several cancer cell lines .

Action Environment

The action of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules can influence the compound’s interaction with its target

properties

IUPAC Name

N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13(2)17-21-22-19-18(20-15-11-7-8-12-16(15)24(17)19)23(3)27(25,26)14-9-5-4-6-10-14/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGFXLUNZPRUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.